Bendamustine 2-Hydroxyprop-1-yl Ester
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Overview
Description
Bendamustine 2-Hydroxyprop-1-yl Ester is a derivative of the anticancer drug Bendamustine Hydrochloride. It is known for its enhanced cytotoxic properties compared to the parent compound, making it a potent agent against various human cancer cell types, including those resistant to Bendamustine .
Preparation Methods
The synthesis of Bendamustine 2-Hydroxyprop-1-yl Ester involves the esterification of Bendamustine Hydrochloride. The process typically includes the reaction of Bendamustine with 2-Hydroxypropyl alcohol under specific conditions to form the ester. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Bendamustine 2-Hydroxyprop-1-yl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of Bendamustine and 2-Hydroxypropyl alcohol
Scientific Research Applications
Bendamustine 2-Hydroxyprop-1-yl Ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification reactions and the stability of ester bonds.
Biology: It is used in cell biology research to study its cytotoxic effects on various cancer cell lines.
Medicine: It is investigated for its potential use in cancer therapy due to its enhanced cytotoxic properties compared to Bendamustine Hydrochloride
Mechanism of Action
Bendamustine 2-Hydroxyprop-1-yl Ester exerts its effects through its alkylating properties. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective against various malignancies .
Properties
Molecular Formula |
C19H27Cl2N3O3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-hydroxypropyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C19H27Cl2N3O3/c1-14(25)13-27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3 |
InChI Key |
DPJNJXZCGGZVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)O |
Origin of Product |
United States |
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